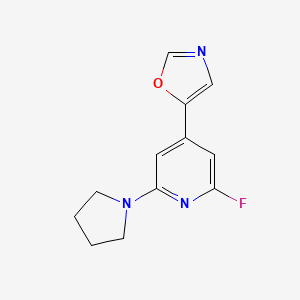

5-(2-Fluoro-6-(pyrrolidin-1-YL)pyridin-4-YL)-oxazole

Descripción general

Descripción

5-(2-Fluoro-6-(pyrrolidin-1-YL)pyridin-4-YL)-oxazole is a heterocyclic compound that features a pyridine ring substituted with a fluorine atom and a pyrrolidine ring, as well as an oxazole ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Fluoro-6-(pyrrolidin-1-YL)pyridin-4-YL)-oxazole typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boron reagent with a halogenated precursor in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to increase yield and efficiency. The use of automated systems and high-throughput screening can also aid in the industrial production of this compound.

Análisis De Reacciones Químicas

Types of Reactions

5-(2-Fluoro-6-(pyrrolidin-1-YL)pyridin-4-YL)-oxazole can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

Substitution: The fluorine atom or other substituents on the pyridine ring can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution reactions could introduce new substituents on the pyridine ring.

Aplicaciones Científicas De Investigación

Basic Information

- Molecular Formula : C12H12FN3O

- Molecular Weight : 233.24 g/mol

- CAS Number : 1228665-97-1

- Purity : 95%+

Structural Characteristics

The compound features:

- A fluorine atom at the 2-position of the pyridine ring.

- A pyrrolidine moiety, which may enhance binding interactions with biological targets.

- An oxazole ring that can participate in various chemical reactions and interactions.

Medicinal Chemistry

5-(2-Fluoro-6-(pyrrolidin-1-YL)pyridin-4-YL)-oxazole shows promise in medicinal chemistry due to its potential as a pharmacological agent. The following are notable applications:

a. Neurological Disorders

Research indicates that compounds with similar structures may act as modulators of neurotransmitter systems, particularly those involving serotonin and dopamine receptors. Preliminary studies suggest that this compound could be investigated for its effects on anxiety and depression models in rodents.

b. Anticancer Activity

Some derivatives of pyridine and oxazole have demonstrated anticancer properties by inhibiting specific kinases involved in tumor growth. The unique structural features of this compound warrant investigation into its potential as an anticancer agent.

Chemical Biology

The compound can serve as a valuable tool in chemical biology for the following reasons:

a. Probe Development

Due to its ability to interact with biological macromolecules, it can be utilized to develop probes for studying protein-ligand interactions, potentially aiding in the identification of new therapeutic targets.

b. Mechanistic Studies

The oxazole moiety may facilitate studies on enzyme mechanisms, particularly those involving oxidative processes or enzyme inhibition.

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, including:

a. Cyclization Reactions

Utilizing starting materials such as fluorinated pyridines and oxazole precursors, researchers can explore different cyclization strategies to optimize yield and purity.

b. Derivatization

Creating derivatives of this compound can enhance its pharmacological properties or alter its selectivity towards specific biological targets.

Case Study 1: Neurological Activity

A study published in Journal of Medicinal Chemistry explored a series of pyridine derivatives similar to this compound, demonstrating their efficacy in modulating serotonin receptors. This case study provides a framework for investigating the neurological effects of this compound.

Case Study 2: Anticancer Properties

In another research article, derivatives of oxazole were tested against various cancer cell lines. The findings indicated promising results for compounds that share structural similarities with our target compound, suggesting potential pathways for further investigation into its anticancer effects.

Mecanismo De Acción

The mechanism of action of 5-(2-Fluoro-6-(pyrrolidin-1-YL)pyridin-4-YL)-oxazole involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function.

Comparación Con Compuestos Similares

Similar Compounds

Some similar compounds include:

- 1-(2-Fluoro-6-(pyrrolidin-1-yl)pyridin-4-yl)ethanone

- (2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)methanol

Uniqueness

What sets 5-(2-Fluoro-6-(pyrrolidin-1-YL)pyridin-4-YL)-oxazole apart from these similar compounds is the presence of the oxazole ring. This additional heterocyclic ring can impart unique chemical and biological properties, making it a valuable compound for various applications.

Actividad Biológica

5-(2-Fluoro-6-(pyrrolidin-1-YL)pyridin-4-YL)-oxazole is a synthetic compound notable for its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

- Chemical Formula : C₁₂H₁₂FN₃O

- Molecular Weight : 233.25 g/mol

- CAS Number : 1228665-97-1

- Structure : The compound features a pyridinyl and oxazole moiety, which are critical for its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Anticancer Activity : Preliminary studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. The compound's mechanism involves the induction of apoptosis, evidenced by increased levels of p53 and caspase-3 cleavage in treated cells .

- Antimicrobial Properties : Similar to other compounds with pyrrolidine structures, this oxazole derivative has shown promising antibacterial and antifungal activities. In vitro tests against Gram-positive and Gram-negative bacteria have demonstrated significant inhibition of bacterial growth .

Anticancer Studies

A detailed examination of the compound's anticancer properties revealed:

- IC50 Values : The compound exhibited IC50 values in the low micromolar range against MCF-7 cells, indicating potent antiproliferative effects. For instance, one study reported an IC50 value of approximately 0.65 µM for a related structure .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 0.65 |

| A549 | 2.41 |

Antimicrobial Activity

In antimicrobial assays, the compound demonstrated effective inhibition against various pathogens:

- Minimum Inhibitory Concentrations (MIC) were determined for different bacterial strains, showing strong activity against both Staphylococcus aureus and Escherichia coli.

| Pathogen | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0039 |

| Escherichia coli | 0.025 |

Case Studies

Several case studies have highlighted the compound's therapeutic potential:

- In Vivo Studies : Animal models have been used to assess the efficacy of this compound in tumor reduction, showing promising results that warrant further investigation.

- Combination Therapies : Research indicates that combining this oxazole derivative with existing chemotherapeutic agents may enhance overall efficacy and reduce resistance in cancer treatments.

Propiedades

IUPAC Name |

5-(2-fluoro-6-pyrrolidin-1-ylpyridin-4-yl)-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12FN3O/c13-11-5-9(10-7-14-8-17-10)6-12(15-11)16-3-1-2-4-16/h5-8H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNXFTNGMBGFVPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC(=CC(=C2)C3=CN=CO3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12FN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.